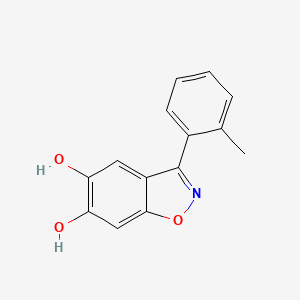
9-Chloro-9H-carbazole
Overview
Description
9-Chloro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9H-carbazole typically involves the chlorination of carbazole. One common method is the reaction of carbazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at a temperature range of 0-25°C to ensure selective chlorination at the 9th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-one derivatives.
Reduction: Reduction reactions can convert it back to carbazole or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Carbazole-9-one derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Some derivatives are explored for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices due to its excellent optoelectronic properties.
Mechanism of Action
The mechanism of action of 9-Chloro-9H-carbazole and its derivatives varies depending on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the chlorine substitution.
9-Fluoro-9H-carbazole: A fluorinated derivative with similar properties.
9-Bromo-9H-carbazole: A brominated derivative with comparable reactivity.
Uniqueness of 9-Chloro-9H-carbazole: The presence of the chlorine atom at the 9th position imparts unique chemical reactivity and biological activity to this compound. It often exhibits different pharmacokinetic and pharmacodynamic properties compared to its non-chlorinated or differently substituted counterparts, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-chlorocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUWLGUFXIWVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546877 | |
| Record name | 9-Chloro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105598-33-2 | |
| Record name | 9-Chloro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


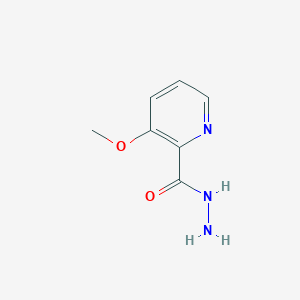
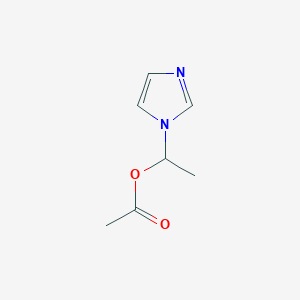
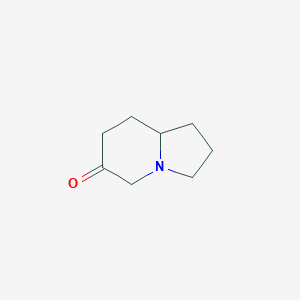
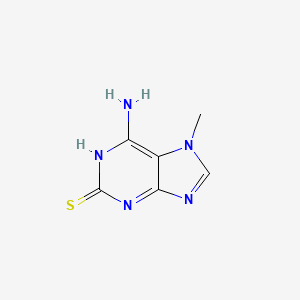
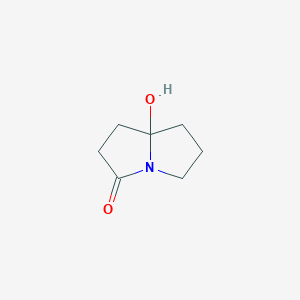
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole](/img/structure/B3345415.png)
![N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide](/img/structure/B3345417.png)
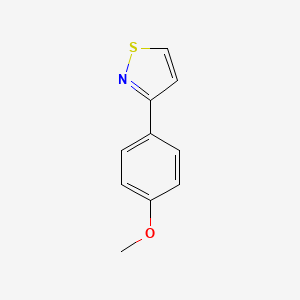

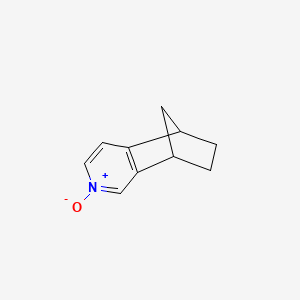
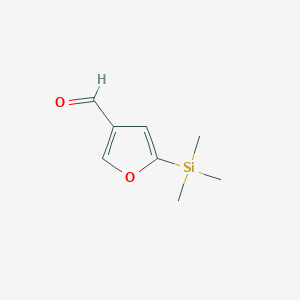
![2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B3345470.png)
![4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3345483.png)
